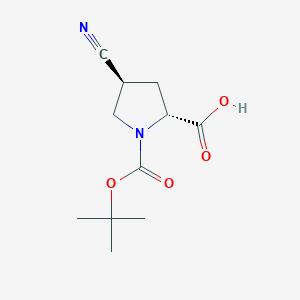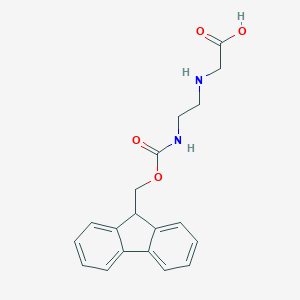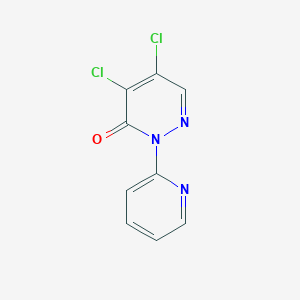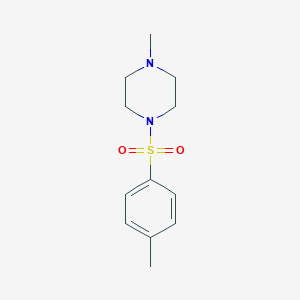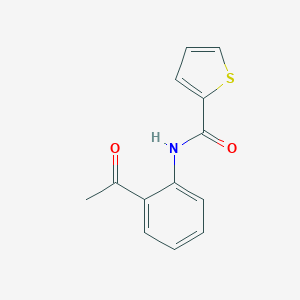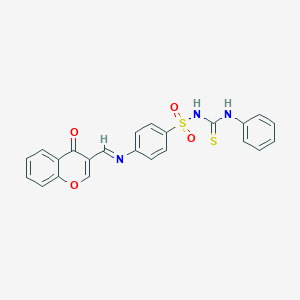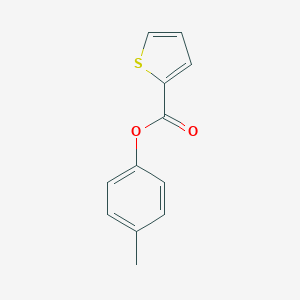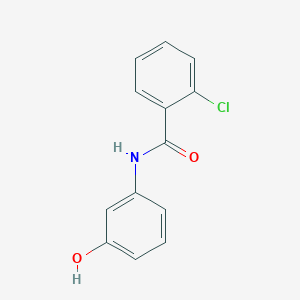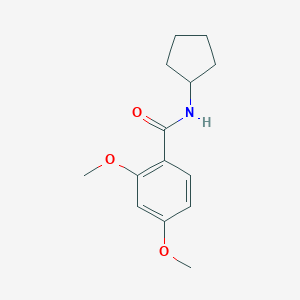
N-cyclopentyl-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,4-dimethoxybenzamide, also known as CPDMB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
N-cyclopentyl-2,4-dimethoxybenzamide acts as a competitive antagonist at the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, which leads to a decrease in dopamine signaling. This, in turn, leads to a decrease in the activity of dopaminergic neurons and a reduction in dopamine release. The exact mechanism by which N-cyclopentyl-2,4-dimethoxybenzamide exerts its effects on other neurotransmitter systems is still under investigation.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the locomotor activity of rats and to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. N-cyclopentyl-2,4-dimethoxybenzamide has also been shown to decrease the expression of immediate-early genes in the striatum, which are involved in the regulation of gene expression in response to neuronal activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-2,4-dimethoxybenzamide is its high affinity for the dopamine D2 receptor. This makes it a useful tool for investigating the role of the dopamine system in various neuropsychiatric disorders. However, one limitation of N-cyclopentyl-2,4-dimethoxybenzamide is its relatively low selectivity for the D2 receptor. It also has affinity for other receptors, such as the serotonin 5-HT2A receptor, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-cyclopentyl-2,4-dimethoxybenzamide. One area of interest is its potential use as a treatment for drug addiction. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to reduce the rewarding effects of drugs of abuse, and further research could investigate its potential as a medication-assisted treatment for addiction. Another area of interest is the development of more selective D2 receptor antagonists, which could help to elucidate the specific role of the dopamine system in various neuropsychiatric disorders. Finally, the use of N-cyclopentyl-2,4-dimethoxybenzamide as a tool for investigating the role of the dopamine system in animal models of disease could lead to new insights into the pathophysiology of these disorders.
Synthesis Methods
N-cyclopentyl-2,4-dimethoxybenzamide can be synthesized by reacting 2,4-dimethoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopentyl-2,4-dimethoxybenzamide as a white solid with a melting point of 96-98°C.
Scientific Research Applications
N-cyclopentyl-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a dopamine D2 receptor antagonist. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a high affinity for D2 receptors, which are involved in the regulation of movement, reward, and addiction. Therefore, N-cyclopentyl-2,4-dimethoxybenzamide has been investigated as a potential treatment for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction.
properties
CAS RN |
349107-47-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-cyclopentyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
CBFPDYRPANXHTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



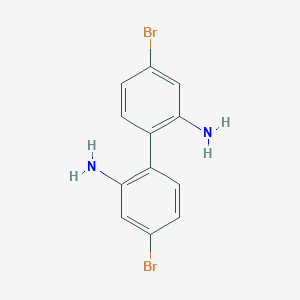
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

